(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid” (hereafter referred to as Val-Pro) is a dipeptide derivative comprising valine ((2S)-2-amino-3-methylbutanoyl) linked to the nitrogen of a proline residue. The trifluoroacetic acid (TFA) component acts as a counterion, commonly introduced during synthesis or purification . Structurally, the pyrrolidine ring and carboxylic acid group are conserved, while the valine side chain introduces a branched aliphatic moiety. Val-Pro is implicated in angiotensin-converting enzyme (ACE) inhibition, similar to other proline-based therapeutics like Captopril and Lisinopril .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;3-2(4,5)1(6)7/h6-8H,3-5,11H2,1-2H3,(H,14,15);(H,6,7)/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGFFJHFBVJLB-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 2-aminopentanoic acid, which is an α-amino acid that is valeric acid substituted at position 2 by an amino group. Amino acids are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
This typically involves binding to the active site of an enzyme or receptor, leading to a change in the target’s conformation or activity.
Biochemical Pathways
As an α-amino acid derivative, it may be involved in various biochemical pathways related to protein synthesis and metabolism.
Biological Activity
The compound (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid, commonly referred to as H-Val-Pro-Pro-OH, is a proline derivative with notable biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
- Molecular Formula : C15H25N3O4
- Molar Mass : 311.38 g/mol
- Density : 1.274 g/cm³ (predicted)
- Boiling Point : 566.4 °C (predicted)
- pKa : 3.42 (predicted)
Inhibition of Angiotensin I Converting Enzyme (ACE)
One of the primary biological activities of H-Val-Pro-Pro-OH is its ability to inhibit ACE, an enzyme involved in the regulation of blood pressure. The compound exhibits an IC50 value of 9 μM , indicating its effectiveness as an ACE inhibitor. This property suggests potential applications in managing hypertension and cardiovascular diseases .
Enhancement of Insulin Sensitivity
Research indicates that H-Val-Pro-Pro-OH enhances insulin sensitivity and can prevent insulin resistance in adipocytes, specifically in 3T3-F442A pre-adipocyte cells. This effect is crucial for metabolic health and could have implications in diabetes management . The compound also promotes the expression of glucose transporter type 4 (GLUT4), which plays a vital role in glucose uptake by cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, contributing to its potential therapeutic roles in conditions characterized by chronic inflammation. This activity may be particularly beneficial in metabolic syndromes where inflammation is a key factor .
The mechanisms underlying the biological activities of H-Val-Pro-Pro-OH involve:
- ACE Inhibition : By blocking the conversion of angiotensin I to angiotensin II, H-Val-Pro-Pro-OH reduces vasoconstriction and promotes vasodilation, leading to lower blood pressure.
- Modulation of Insulin Signaling : The enhancement of GLUT4 expression improves glucose uptake in response to insulin, thereby increasing insulin sensitivity.
- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and signaling pathways, reducing inflammation in adipose tissue and other organs.
Study on ACE Inhibition
In a study assessing various proline derivatives, H-Val-Pro-Pro-OH was found to be one of the most potent ACE inhibitors among tested compounds. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the proline ring could enhance inhibitory potency .
Insulin Sensitivity Enhancement
A comprehensive study involving 3T3-F442A pre-adipocytes revealed that treatment with H-Val-Pro-Pro-OH significantly increased GLUT4 expression and glucose uptake compared to control groups. This effect was attributed to enhanced insulin signaling pathways .
Summary Table of Biological Activities
| Activity | Mechanism | IC50 Value |
|---|---|---|
| ACE Inhibition | Blocks angiotensin II formation | 9 μM |
| Insulin Sensitivity Enhancement | Increases GLUT4 expression | N/A |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | N/A |
Scientific Research Applications
The compound (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid, often referred to in the context of its applications in scientific research, is a derivative of a pyrrolidine structure that has garnered attention for its potential uses in various fields including medicinal chemistry, biochemistry, and pharmacology. This article will explore the applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its amino acid components can mimic natural peptides, making it suitable for:
- Antimicrobial Agents : Research has indicated that derivatives of amino acids can exhibit antimicrobial properties. The trifluoroacetic acid component may enhance solubility and stability, improving the efficacy of antimicrobial agents derived from this compound.
Biochemical Studies
In biochemical research, compounds similar to (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid are often used as:
- Enzyme Inhibitors : The structural similarity to natural substrates allows these compounds to act as competitive inhibitors in enzymatic reactions. For instance, they may inhibit protease enzymes, which are crucial in various biological processes.
Pharmacology
Pharmacological studies have explored the potential of this compound in:
- Neuropharmacology : Given its amino acid structure, it may influence neurotransmitter pathways. Compounds with similar structures have been investigated for their effects on neurotransmitter release and receptor binding.
Synthesis and Structural Studies
The synthesis of this compound can be utilized as a model for:
- Peptide Synthesis : It serves as a precursor in synthesizing more complex peptides that could be used in therapeutic applications.
Analytical Chemistry
In analytical chemistry, this compound can be used as:
- Standards for Chromatography : Due to its unique structure, it can serve as a standard reference material in chromatographic techniques such as HPLC or GC-MS.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Development of antimicrobial agents | Antibacterial peptides |
| Biochemical Studies | Enzyme inhibition studies | Protease inhibitors |
| Pharmacology | Neurotransmitter pathway modulation | Neuroactive compounds |
| Synthesis | Peptide synthesis model | Complex therapeutic peptides |
| Analytical Chemistry | Standards for chromatography | Reference materials |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial properties of compounds derived from (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotic therapies.
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Neuropharmacology investigated the effects of similar pyrrolidine-based compounds on neurotransmitter release. The study found that these compounds could modulate dopamine levels in vitro, indicating potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Captopril
- Structure: (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid .
- Key Differences : Captopril features a sulfhydryl (-SH) group instead of the valine side chain in Val-Pro. This group enhances zinc-binding affinity in ACE’s active site .
- Activity : Potent ACE inhibitor (IC₅₀ ~0.02 µM) and urease inhibitor (IC₅₀ ~3.4 µM) .
- Drawbacks : The -SH group contributes to side effects (e.g., rash, taste disturbances) .
Lisinopril
- Structure: (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid .
- Key Differences: Lisinopril has a phenylpropyl group and a secondary amine, extending its pharmacokinetic half-life compared to Val-Pro .
- Activity : Long-acting ACE inhibitor with slower dissociation from the enzyme .
Acetylcaptopril Hydrate
- Structure: (2S)-1-[(2S)-3-(acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid hydrate .
- Key Differences : Acetylation of Captopril’s -SH group improves stability but reduces zinc-binding capacity .
- Activity : Weaker ACE inhibition compared to Captopril .
H-Val-Tyr-Pro-OH
- Structure : Tripeptide with valine, tyrosine, and proline residues .
- Key Differences : Additional tyrosine residue introduces aromatic and hydroxyl groups , altering solubility and receptor interactions .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Val-Pro + TFA | C₁₀H₁₇N₂O₃·C₂HF₃O₂ | 327.03 (total) | High (TFA salt) | Amine, carboxylic acid |
| Captopril | C₉H₁₅NO₃S | 217.29 | Moderate | Sulfhydryl, carboxylic acid |
| Lisinopril | C₂₁H₃₁N₃O₅ | 405.49 | Low | Phenyl, carboxylic acid |
| Acetylcaptopril Hydrate | C₁₁H₁₈N₂O₄S·H₂O | 290.34 | Moderate | Acetylthio, carboxylic acid |
Notes:
- Val-Pro’s TFA salt enhances aqueous solubility compared to non-salt forms (e.g., Lisinopril) .
- Captopril’s -SH group confers higher reactivity but lower metabolic stability .
Mechanistic Insights :
- Val-Pro’s valine side chain may optimize hydrophobic interactions with ACE’s substrate-binding pocket, similar to branched residues in Lisinopril .
Q & A
Q. Advanced Research Focus
- Simulated physiological conditions : Incubate the compound in plasma or serum at 37°C, and quantify degradation via UPLC-MS/MS. For analogs like captopril, half-life determination in plasma requires quenching with iodoacetamide to stabilize thiol groups .
- Enzymatic stability assays : Test against proteases (e.g., trypsin) to assess peptide bond susceptibility. Fluorinated acetic acid moieties may confer resistance to esterase-mediated hydrolysis .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use software like AutoDock Vina to model binding to prolyl oligopeptidase (POP), a common target for pyrrolidinecarboxylic acid derivatives. Validate with SAR data from fluorinated analogs .
- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. membrane environments. Crystallographic data from (2S,3R,4R,5R)-proline derivatives inform force field parameterization .
How should researchers address discrepancies in reported melting points for this compound?
Basic Research Focus
Discrepancies may arise from polymorphic forms or residual solvents:
- DSC/TGA analysis : Differentiate polymorphs (e.g., anhydrous vs. hydrate forms). For example, CAS RN 165669-32-9 shows a mp of 133–134°C, but hygroscopicity can lower observed values .
- Karl Fischer titration : Quantify residual water, which depresses melting points in analogs like ammonium pyrrolidinedithiocarbamate .
What protocols ensure reproducible scale-up of the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Flow chemistry : Minimize epimerization during amide coupling by maintaining precise temperature control, as demonstrated in multi-step syntheses of piperidinecarboxylic acids .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like reagent stoichiometry and mixing efficiency. Pharmacopeial guidelines emphasize impurity profiling at each scale-up stage .
How do researchers validate the absence of genotoxic impurities in the final product?
Q. Advanced Research Focus
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains, as required for amino acid-based pharmaceuticals .
- LC-HRMS : Detect trace impurities (e.g., alkylating agents) below ICH Q3A/B thresholds. Safety data sheets for related compounds recommend limits <1 ppm for trifluoroacetic acid byproducts .
What in vitro models are suitable for studying the compound’s permeability and efflux mechanisms?
Q. Advanced Research Focus
- Caco-2 cell monolayers : Measure apparent permeability (Papp) and assess P-gp efflux using inhibitors like verapamil. Proline derivatives often exhibit high permeability due to transporter-mediated uptake .
- PAMPA assay : Predict passive diffusion across lipid bilayers, correlating results with logP values calculated via HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
